molecular formula C11H13BrOSi B6200328 3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol CAS No. 2628336-18-3

3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol

Cat. No.: B6200328
CAS No.: 2628336-18-3
M. Wt: 269.2
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Description

3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol is an organic compound characterized by the presence of a bromine atom, a trimethylsilyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of a trimethylsilyl-ethynyl group. One common method involves the use of bromine and a suitable catalyst to brominate the phenol ring. The trimethylsilyl-ethynyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using trimethylsilylacetylene as a reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the ethynyl group.

    Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol exerts its effects depends on its specific application. In chemical reactions, the bromine and trimethylsilyl-ethynyl groups play key roles in facilitating various transformations. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-5-[(trimethylsilyl)ethynyl]benzenesulfonyl fluoride
  • 5-bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine

Uniqueness

3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol is unique due to the combination of its bromine, trimethylsilyl-ethynyl, and phenol groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

CAS No.

2628336-18-3

Molecular Formula

C11H13BrOSi

Molecular Weight

269.2

Purity

95

Origin of Product

United States

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